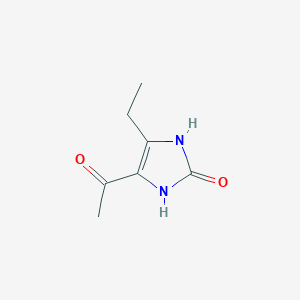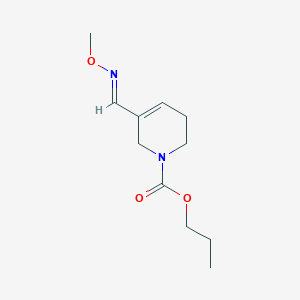![molecular formula C14H12N4O2 B135740 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide CAS No. 130179-73-6](/img/structure/B135740.png)
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide, also known as IMP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide involves the inhibition of a specific enzyme called PIM kinase. PIM kinase is known to play a critical role in the regulation of cell growth and survival, particularly in cancer cells. By inhibiting PIM kinase, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to the death of cancer cells.
Effets Biochimiques Et Physiologiques
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and enhances the sensitivity of cancer cells to chemotherapy. Moreover, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide is its high potency and selectivity towards PIM kinase, making it a valuable tool for studying the role of PIM kinase in various biological processes. Moreover, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide. One of the main directions is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Moreover, the development of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide derivatives with improved solubility and selectivity towards PIM kinase can also lead to the discovery of more potent and effective inhibitors. Furthermore, the identification of new targets and signaling pathways regulated by PIM kinase can provide new insights into the role of PIM kinase in various biological processes.
Méthodes De Synthèse
The synthesis of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide involves a series of chemical reactions starting from 2-aminopyridine and 4-bromo-3-methoxybenzoic acid. The intermediate product is then treated with various reagents to obtain the final product. The synthesis of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been optimized to improve its yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has also been studied for its potential use in the treatment of other diseases such as inflammation, neurodegenerative disorders, and infectious diseases.
Propriétés
Numéro CAS |
130179-73-6 |
|---|---|
Nom du produit |
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide |
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-12-6-8(13(15)19)2-3-9(12)14-17-10-4-5-16-7-11(10)18-14/h2-7H,1H3,(H2,15,19)(H,17,18) |
Clé InChI |
KVAGRWIMDGHHPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=NC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)





